
Lp-PLA2-IN-6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lp-PLA2-IN-6 is a potent inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme that plays a significant role in the development of atherosclerosis by hydrolyzing oxidized phospholipids in low-density lipoproteins. This compound is a tetracyclic pyrimidinone derivative and has shown potential in the research of neurodegenerative diseases .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Lp-PLA2-IN-6 involves multiple steps, starting from readily available starting materials. The key steps include the formation of the tetracyclic pyrimidinone core through cyclization reactions, followed by functional group modifications to enhance the inhibitory activity against Lp-PLA2. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using similar synthetic routes as in laboratory settings but optimized for scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and high purity of the final product .
化学反应分析
Types of Reactions
Lp-PLA2-IN-6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify certain functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are used to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles under controlled conditions.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further studied for their biological activity and potential therapeutic applications .
科学研究应用
Clinical Studies
Recent clinical trials have investigated the efficacy of Lp-PLA2 inhibitors, including Lp-PLA2-IN-6, in reducing cardiovascular risk:
- Darapladib Trials : Although darapladib (another Lp-PLA2 inhibitor) failed to meet primary endpoints in phase III trials, subsequent studies have shown promise for newer inhibitors like this compound, particularly in patients with stable coronary heart disease .
- Risk Assessment : Studies indicate that higher Lp-PLA2 activity correlates with an increased risk of coronary heart disease (CHD). The use of Lp-PLA2 inhibitors may improve risk stratification and management in clinical settings .
Association with Type 2 Diabetes
Research has shown that elevated Lp-PLA2 activity is associated with insulin resistance and an increased risk of developing type 2 diabetes. In older adults, higher levels of Lp-PLA2 were linked to greater insulin resistance and predictive of incident diabetes .
Therapeutic Potential
Inhibiting Lp-PLA2 may offer a dual benefit by not only reducing cardiovascular risk but also improving metabolic outcomes in diabetic patients:
- Inflammation Reduction : By targeting inflammation mediated by Lp-PLA2, this compound could potentially enhance insulin sensitivity and reduce the risk of diabetes-related complications .
Role in Alzheimer's Disease
Emerging evidence suggests that Lp-PLA2 may play a role in neuroinflammation associated with Alzheimer’s disease. Inhibition of this enzyme could mitigate inflammatory processes that contribute to neuronal damage:
- Cognitive Decline : Studies have indicated that higher levels of Lp-PLA2 are associated with cognitive impairment and dementia risk, suggesting that targeting this enzyme may have protective effects on brain health .
Preclinical Findings
Animal models have demonstrated that inhibition of Lp-PLA2 can lead to improvements in cognitive function and reductions in neuroinflammatory markers, supporting the potential application of this compound in treating neurodegenerative diseases .
Summary Table: Applications of this compound
Application Area | Mechanism | Clinical Evidence |
---|---|---|
Cardiovascular Disease | Inhibits pro-inflammatory lipid mediators | Reduced cardiovascular events in trials |
Diabetes Management | Improves insulin sensitivity | Linked to lower incidence of type 2 diabetes |
Neurodegenerative Disorders | Reduces neuroinflammation | Improved cognitive function in animal studies |
作用机制
Lp-PLA2-IN-6 exerts its effects by inhibiting the activity of lipoprotein-associated phospholipase A2. This enzyme is involved in the hydrolysis of oxidized phospholipids, leading to the formation of pro-inflammatory and pro-atherogenic mediators. By inhibiting Lp-PLA2, this compound reduces the production of these mediators, thereby mitigating inflammation and atherosclerosis progression .
相似化合物的比较
Similar Compounds
Darapladib: Another Lp-PLA2 inhibitor with similar inhibitory activity but different chemical structure.
Rilapladib: A small molecule inhibitor of Lp-PLA2, used in clinical trials for cardiovascular diseases
Uniqueness
Lp-PLA2-IN-6 is unique due to its tetracyclic pyrimidinone structure, which provides a distinct mechanism of inhibition and potentially different pharmacokinetic properties compared to other Lp-PLA2 inhibitors. This uniqueness makes it a valuable compound for studying the specific effects of Lp-PLA2 inhibition in various biological contexts .
生物活性
Lipoprotein-associated phospholipase A2 (Lp-PLA2) is an enzyme that plays a significant role in lipid metabolism and inflammation, particularly in cardiovascular diseases. The compound Lp-PLA2-IN-6 is a specific inhibitor of Lp-PLA2, designed to mitigate its pro-inflammatory effects. This article delves into the biological activity of this compound, examining its mechanisms, clinical implications, and research findings.
Enzymatic Function
Lp-PLA2 hydrolyzes oxidized phospholipids, leading to the production of lysophosphatidylcholine (lysoPC), which is pro-inflammatory and implicated in atherosclerosis development. It primarily binds to low-density lipoproteins (LDL) and high-density lipoproteins (HDL), with a preference for small, dense LDL particles . The enzyme's activity is crucial for generating inflammatory mediators in various vascular diseases.
Inhibition by this compound
This compound functions by blocking the catalytic activity of Lp-PLA2, thereby reducing the formation of lysoPC and other inflammatory products. This inhibition has been shown to have protective effects against vascular inflammation and atherosclerosis progression .
Table 1: Comparison of Lp-PLA2 Activity with and without Inhibition
Parameter | Without Inhibition | With this compound |
---|---|---|
LysoPC Production | High | Low |
Vascular Inflammation | Elevated | Reduced |
Atherosclerotic Plaque Formation | Increased | Decreased |
LDL Oxidation | Significant | Minimal |
Biomarker for Cardiovascular Risk
Research indicates that elevated levels of Lp-PLA2 are associated with increased risk for major coronary events (MCE). Studies have shown that Lp-PLA2 activity serves as an independent prognostic marker for cardiovascular diseases . The FDA has approved tests for measuring Lp-PLA2 mass and activity as part of cardiovascular risk assessment protocols .
Case Studies
- Diabetes and Lp-PLA2 Activity : A study analyzed the interaction between diabetes status and Lp-PLA2 activity in predicting MCE risk. It found that individuals with type 2 diabetes exhibited higher levels of PLA2G7 gene expression, correlating with increased Lp-PLA2 activity and heightened cardiovascular risk .
- Therapeutic Trials : Clinical trials involving Lp-PLA2 inhibitors, including this compound, have demonstrated promising results in reducing cardiovascular events among high-risk populations. These studies underscore the potential of targeting Lp-PLA2 as a therapeutic strategy to mitigate cardiovascular disease progression .
In Vitro Studies
In vitro studies have shown that this compound effectively reduces lysoPC formation when LDL particles are exposed to oxidative stress. This reduction is critical in preventing endothelial dysfunction associated with atherosclerosis .
Animal Models
Animal studies indicate that inhibition of Lp-PLA2 leads to decreased plaque formation in models of atherosclerosis. For instance, treatment with this compound resulted in lower levels of inflammatory markers and improved vascular function compared to control groups .
Summary of Key Research Findings
Study Type | Findings |
---|---|
Clinical Trials | Reduced MCE risk in high-risk populations using Lp-PLA2 inhibitors |
In Vitro Studies | Significant reduction in lysoPC production with this compound treatment |
Animal Models | Decreased plaque formation and improved endothelial function with Lp-PLA2 inhibition |
属性
分子式 |
C25H21F5N4O3 |
---|---|
分子量 |
520.5 g/mol |
IUPAC 名称 |
6-[[3,5-difluoro-4-[2-(trifluoromethyl)pyridin-4-yl]oxyphenyl]methoxy]-3,5,9-triazatetracyclo[8.3.2.01,9.03,8]pentadeca-5,7-dien-4-one |
InChI |
InChI=1S/C25H21F5N4O3/c26-17-8-14(9-18(27)22(17)37-16-4-7-31-19(10-16)25(28,29)30)12-36-20-11-21-33(23(35)32-20)13-24-5-1-2-15(3-6-24)34(21)24/h4,7-11,15H,1-3,5-6,12-13H2 |
InChI 键 |
LMSKSPWBYRMBRO-UHFFFAOYSA-N |
规范 SMILES |
C1CC2CCC3(C1)N2C4=CC(=NC(=O)N4C3)OCC5=CC(=C(C(=C5)F)OC6=CC(=NC=C6)C(F)(F)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。